molecular formula C12H19NO4 B1473257 1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol CAS No. 1447967-22-7

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol

Cat. No.: B1473257
CAS No.: 1447967-22-7
M. Wt: 241.28 g/mol
InChI Key: PKMASIZRAJNPDV-UHFFFAOYSA-N
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Description

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol is a chemical compound characterized by the presence of an amino group and a trimethoxyphenyl group attached to a propanol backbone. The trimethoxyphenyl group is known for its electron-rich aromatic ring, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The trimethoxyphenyl group in this compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial for the compound’s anti-cancer properties, as they disrupt critical cellular processes in cancer cells. Additionally, the compound has shown activity against P-glycoprotein (P-gp) and platelet-derived growth factor receptor β, further contributing to its therapeutic potential .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, the compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibits ERKs phosphorylation, which are essential for cell proliferation and survival . Furthermore, the compound has been shown to trigger caspase activation, indicating its role in promoting programmed cell death . These effects highlight the compound’s potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and disrupting microtubule dynamics . This binding interaction is critical for its anti-cancer activity. Additionally, the compound inhibits Hsp90, TrxR, and HLSD1, leading to the destabilization of oncogenic proteins and the induction of oxidative stress in cancer cells . These molecular interactions contribute to the compound’s ability to inhibit cell proliferation and induce apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over extended periods, the compound continues to exhibit its anti-cancer properties, with sustained inhibition of tubulin polymerization and induction of apoptosis . These findings suggest that the compound has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic use. Studies have also identified threshold effects, where the compound’s efficacy plateaus at certain concentrations, indicating the need for precise dosage optimization .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that may contribute to its therapeutic effects . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with P-glycoprotein (P-gp), which plays a role in its efflux from cells . This interaction can affect the compound’s localization and accumulation within specific tissues, influencing its therapeutic efficacy . Additionally, the compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other target proteins . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These factors play a crucial role in determining the compound’s efficacy and specificity in targeting cancer cells .

Preparation Methods

The synthesis of 1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxybenzaldehyde, undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Amination: The intermediate alcohol is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which can lead to the development of new therapeutic agents.

    Medicine: Research has shown that derivatives of this compound exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

1-Amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:

    Colchicine: Both compounds contain the trimethoxyphenyl group and exhibit anti-cancer properties by inhibiting tubulin polymerization.

    Podophyllotoxin: Similar to colchicine, this compound also contains the trimethoxyphenyl group and is used in the treatment of warts and certain cancers.

    Trimetrexate: This compound is a dihydrofolate reductase inhibitor with a trimethoxyphenyl group, used in the treatment of certain types of cancer and infections.

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-amino-2-(3,4,5-trimethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(14,7-13)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6,14H,7,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMASIZRAJNPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC(=C(C(=C1)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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